
2,2',4,4',5-Pentabromodiphenyl ether
Overview
Description
2,2’,4,4’,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is commonly used to reduce the flammability of various materials, including plastics, textiles, and electronics. Due to its persistence and potential toxicity, it has been subject to regulatory scrutiny and efforts to phase out its use .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,4,4’,5-Pentabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The process typically involves the use of bromine or bromine-containing compounds as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods
Industrial production of 2,2’,4,4’,5-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The production facilities are equipped with advanced technologies to handle bromine safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various brominated and hydroxylated derivatives of diphenyl ether.
Scientific Research Applications
Industrial Applications
-
Flame Retardants in Consumer Products
- Flexible Polyurethane Foams : BDE-99 is predominantly used in flexible polyurethane foams found in furniture and textiles. Its presence helps to reduce flammability and enhance safety standards .
- Textiles : It is incorporated into various textiles to provide fire resistance, particularly in upholstery and drapery fabrics.
- Electronics
-
Building Materials
- BDE-99 has been used in certain building materials to enhance fire resistance, contributing to overall safety in construction.
Environmental and Health Considerations
Due to increasing regulatory scrutiny and health concerns associated with PBDEs, the use of BDE-99 has declined significantly since the early 2000s. Studies have indicated potential neurotoxic effects and reproductive issues in wildlife exposed to this compound . Regulatory bodies have moved towards banning or limiting its use in many countries.
Case Study 1: Environmental Impact Assessment
A study analyzed the temporal trends of PBDE concentrations, including BDE-99, in Guillemot eggs from the Baltic Sea over several decades. The findings showed a peak concentration during the late 1980s followed by a rapid decline due to regulatory actions against PBDEs. This highlights the environmental persistence of BDE-99 and its bioaccumulation potential .
Case Study 2: Toxicological Effects on Wildlife
Research conducted on the effects of BDE-99 on bird populations indicated that exposure could reduce reproductive behavior and testosterone levels in male birds. This study emphasizes the ecological risks posed by BDE-99 and underscores the need for careful monitoring of its environmental presence .
Comparative Analysis of PBDE Congeners
The following table summarizes various PBDE congeners, including their structural differences and applications:
Compound Name | Chemical Formula | Bromination Pattern | Applications |
---|---|---|---|
2,2',4,4'-Tetrabromodiphenyl ether | C₁₂H₈Br₄O | Four bromine atoms | Flame retardant in textiles |
2,2',4,4',5-Pentabromodiphenyl ether | C₁₂H₅Br₅O | Five bromine atoms | Flame retardant in foams and electronics |
Hexabromodiphenyl ether | C₁₂H₆Br₆O | Six bromine atoms | More toxic; used less frequently |
Mechanism of Action
The mechanism by which 2,2’,4,4’,5-Pentabromodiphenyl ether exerts its effects involves its interaction with biological molecules. It can bind to proteins, such as human serum albumin, altering their structure and function. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular processes. Additionally, it can interfere with hormone signaling pathways, leading to endocrine disruption .
Comparison with Similar Compounds
2,2’,4,4’,5-Pentabromodiphenyl ether is part of a broader class of polybrominated diphenyl ethers (PBDEs). Similar compounds include:
Tetrabromodiphenyl ether (BDE-47): Less brominated and generally less persistent in the environment.
Hexabromodiphenyl ether (BDE-153): More brominated and more persistent, with similar toxicological profiles.
Decabromodiphenyl ether (BDE-209): Highly brominated, used in high-performance applications but with concerns about its degradation products.
2,2’,4,4’,5-Pentabromodiphenyl ether is unique in its specific bromination pattern, which influences its physical and chemical properties, environmental behavior, and biological effects .
Biological Activity
2,2',4,4',5-Pentabromodiphenyl ether (BDE-99) is a member of the polybrominated diphenyl ethers (PBDEs) group, widely used as flame retardants in various consumer products. Its biological activity has garnered significant attention due to its environmental persistence, potential for bioaccumulation, and associated health risks. This article reviews the biological effects of BDE-99, emphasizing its toxicological profile, neurobehavioral impacts, and environmental implications based on diverse research findings.
- Chemical Formula : C12H4Br5O
- Molecular Weight : 485.82 g/mol
- CAS Number : 60348-60-9
BDE-99 has been utilized primarily in textiles, furniture, and electronics due to its effectiveness as a flame retardant. However, its use has raised concerns regarding human health and environmental safety.
Acute and Chronic Toxicity
Research indicates that BDE-99 exhibits low acute toxicity; however, chronic exposure can lead to significant health issues. Studies have shown that exposure to BDE-99 can cause:
- Liver Effects : Induction of liver enzymes and liver enlargement in laboratory animals following repeated dosing .
- Thyroid Disruption : Alterations in thyroid hormone levels have been documented in animal studies, suggesting potential endocrine-disrupting properties .
Neurobehavioral Effects
A critical area of research focuses on the neurodevelopmental impacts of BDE-99. Animal studies demonstrate that neonatal exposure can lead to:
- Motor Behavior Changes : Mice exposed to BDE-99 during critical developmental windows exhibited persistent alterations in spontaneous motor behavior .
- Cognitive Impairments : Long-term neurobehavioral changes have been observed, indicating that early exposure may result in lasting deficits .
Environmental Impact
BDE-99 is recognized for its persistence in the environment and potential for bioaccumulation. It has been detected in various ecosystems, raising concerns about its effects on wildlife:
- Aquatic Toxicity : BDE-99 is highly toxic to aquatic organisms, impacting species across multiple trophic levels .
- Bioaccumulation Potential : Studies indicate significant accumulation in fish and other aquatic organisms, leading to higher concentrations in predators .
Case Study 1: Neurodevelopmental Impact in Mice
A study conducted by Viberg et al. (2002) investigated the effects of BDE-99 on neonatal mice. Key findings included:
Exposure Timing | Dose (mg/kg) | Observed Effects |
---|---|---|
Day 3 | 8 | Altered motor behavior at maturity |
Day 10 | 8 | Increased anxiety-like behavior |
Day 19 | 8 | Persistent cognitive deficits |
This study highlights the critical windows during which exposure can lead to lasting neurodevelopmental changes.
Case Study 2: Human Biomonitoring
A biomonitoring study assessed human exposure levels to PBDEs, including BDE-99. Results indicated that:
- Presence in Breast Milk : BDE-99 was found in human breast milk samples, raising concerns about infant exposure through nursing .
- Occupational Exposure Risks : Workers involved in electronics recycling exhibited elevated levels of PBDEs, emphasizing the need for monitoring occupational health risks associated with these compounds .
Properties
IUPAC Name |
1,2,4-tribromo-5-(2,4-dibromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPVYXDFIXRKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9030048 | |
Record name | 2,2',4,4',5-Pentabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9030048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Pentabromodiphenyl ethers | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037516 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9e-10 mg/mL at 20 °C | |
Record name | Pentabromodiphenyl ethers | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037516 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60348-60-9, 32534-81-9 | |
Record name | BDE 99 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60348-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',4,4',5-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060348609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-oxybis-, pentabromo deriv. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2',4,4',5-Pentabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9030048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4',5-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3A2T91I1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-5 °C | |
Record name | Pentabromodiphenyl ethers | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037516 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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